Pyrroxamycin
Overview
Description
Pyrroxamycin, also known as Dioxapyrrolomycin, is a novel antibiotic produced by the bacterium Streptomyces sp. S46506. It is known for its activity against Gram-positive bacteria and dermatophytes. The chemical structure of this compound was determined using chemical properties, X-ray crystallography, and 13C NMR spectroscopy analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrroxamycin is synthesized through a series of chemical reactions involving the manipulation of pyrrole structuresThe reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces sp. S46506. The fermentation process is optimized to maximize the yield of this compound. After fermentation, the compound is isolated and purified using various chromatographic techniques. The industrial production process ensures that this compound is produced in sufficient quantities for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Pyrroxamycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives with altered biological activities.
Reduction: Reduction reactions can modify the nitro groups present in this compound, leading to different chemical entities.
Substitution: Halogen atoms in this compound can be substituted with other functional groups to create new compounds with potential biological activities
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under controlled conditions to achieve substitution reactions
Major Products:
Scientific Research Applications
Pyrroxamycin has several scientific research applications, including:
Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of pyrrole-based antibiotics.
Biology: It is used to investigate the mechanisms of action of antibiotics against Gram-positive bacteria and dermatophytes.
Medicine: this compound is explored for its potential therapeutic applications in treating bacterial infections.
Industry: The compound is studied for its potential use in developing new antimicrobial agents and as a lead compound for drug discovery
Mechanism of Action
Pyrroxamycin exerts its effects by inhibiting the growth of Gram-positive bacteria and dermatophytes. The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis and protein synthesis. By disrupting these essential processes, this compound effectively inhibits bacterial growth and proliferation .
Comparison with Similar Compounds
Chlorfenapyr: An insecticidal compound derived from natural pyrrole compounds.
Pyrrolomycins: A group of antibiotic pyrroles with varying degrees of antibacterial and antifungal activities
Uniqueness of Pyrroxamycin: this compound is unique due to its specific chemical structure, which includes a benzodioxane moiety and multiple chlorine atoms. This structure contributes to its potent activity against Gram-positive bacteria and dermatophytes, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2,3-dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4N2O4/c13-4-1-5-10(6(14)2-4)21-3-22-11(5)8-9(18(19)20)7(15)12(16)17-8/h1-2,11,17H,3H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPRKSFMHRXAFA-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC(C2=C(O1)C(=CC(=C2)Cl)Cl)C3=C(C(=C(N3)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1O[C@@H](C2=C(O1)C(=CC(=C2)Cl)Cl)C3=C(C(=C(N3)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140134 | |
Record name | 2,3-Dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105888-54-8 | |
Record name | 2,3-Dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105888-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrroxamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105888548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dichloro-5-[(4S)-6,8-dichloro-4H-1,3-benzodioxin-4-yl]-4-nitro-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRROXAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9AXN5H81T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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